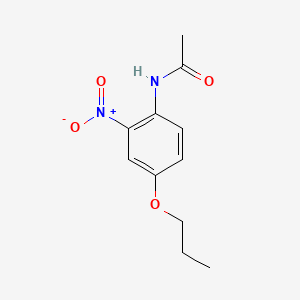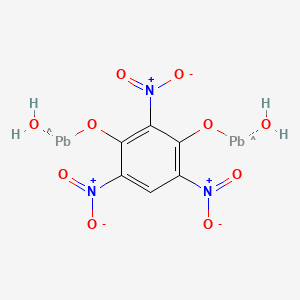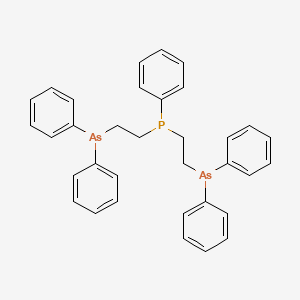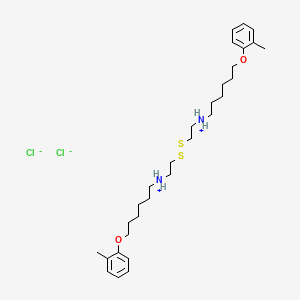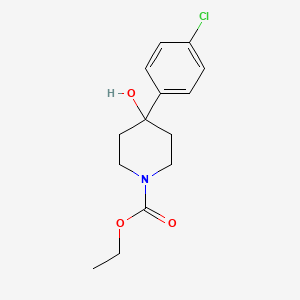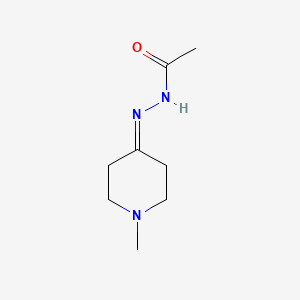
1-Ethyl-1,2,3,4-tetrahydroquinoline-6-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1,2,3,4-tetrahydroquinoline-6-methanol is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals . The structure of this compound includes a quinoline ring system, which is a fused bicyclic structure consisting of a benzene ring and a pyridine ring.
Preparation Methods
The synthesis of 1-Ethyl-1,2,3,4-tetrahydroquinoline-6-methanol can be achieved through several synthetic routes. One common method involves the reaction of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition to form the tetrahydroquinoline scaffold . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Ethyl-1,2,3,4-tetrahydroquinoline-6-methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the quinoline ring to a fully saturated quinoline. Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-6-carboxylic acid, while reduction may produce 1-ethyl-1,2,3,4-tetrahydroquinoline.
Scientific Research Applications
1-Ethyl-1,2,3,4-tetrahydroquinoline-6-methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethyl-1,2,3,4-tetrahydroquinoline-6-methanol involves its interaction with specific molecular targets and pathways. The quinoline ring system can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound.
Comparison with Similar Compounds
1-Ethyl-1,2,3,4-tetrahydroquinoline-6-methanol can be compared with other similar compounds, such as:
1-Methyl-1,2,3,4-tetrahydroquinoline: This compound has a similar structure but with a methyl group instead of an ethyl group.
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid: This compound has a carboxylic acid group at the 6-position instead of a methanol group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methanol |
InChI |
InChI=1S/C12H17NO/c1-2-13-7-3-4-11-8-10(9-14)5-6-12(11)13/h5-6,8,14H,2-4,7,9H2,1H3 |
InChI Key |
YANWVIOAQCULDU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


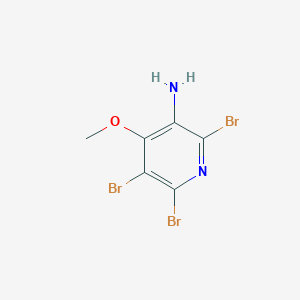
![5-[2-amino-5-[4-amino-3,5-bis(3,5-dicarboxyphenyl)phenyl]-3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13746555.png)

